1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea
Description
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea (CAS: 2034356-01-7) is a synthetic urea derivative featuring a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. A methylene bridge connects the triazine ring to the urea moiety, which is further substituted with a 2-chlorophenyl group. Its molecular formula is C₁₅H₂₀ClN₇O, with a molecular weight of 349.82 g/mol . The compound’s structure is characterized by high polarity due to the dimethylamino groups and the urea linkage, which may influence its solubility and bioavailability. The Smiles notation is CN(C)c1nc(CNC(=O)Nc2ccccc2Cl)nc(N(C)C)n1, reflecting its planar triazine core and aromatic substituents .
Properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN7O/c1-22(2)13-19-12(20-14(21-13)23(3)4)9-17-15(24)18-11-8-6-5-7-10(11)16/h5-8H,9H2,1-4H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLGKRICWXOZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine. The resulting intermediate is then reacted with 2-chlorophenyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups or the chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and possible interactions with biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s triazine ring and urea moiety can form hydrogen bonds or electrostatic interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea
- Structure: Differs in triazine substituents (dimethoxy vs. dimethylamino) and the phenyl group (2-chloro-4-methylphenyl vs. 2-chlorophenyl).
- The 4-methyl group on the phenyl ring increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea
- Structure: Features a morpholino-substituted triazine and a piperidine-carboxamide linker.
- Key Properties: Morpholino groups enhance solubility and metabolic stability compared to dimethylamino substituents. Piperidine-carboxamide introduces hydrogen-bonding capacity, improving target binding (e.g., PI3K/MTOR inhibition) . Higher molecular weight (616.7 g/mol) reduces blood-brain barrier penetration compared to the target compound .
1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea
- Structure : Replaces triazine with a pyrimidine core and introduces a methylene spacer.
- Key Properties: Pyrimidine core offers distinct electronic properties, altering binding affinity to biological targets.
Functional Analogues
Sulfonylurea Herbicides (e.g., Thifensulfuron-methyl)
PI3K/MTOR Inhibitors (e.g., Compound 26 in )
- Structure: Bis(morpholino-triazine) with urea-phenyl linkages.
- Key Properties: Morpholino groups optimize kinase inhibition potency (IC₅₀ < 10 nM for PI3Kα). Aqueous formulations (pH 3–5) enable intravenous administration, unlike the target compound, which lacks documented formulation data .
Comparative Data Table
Research Findings
- Synthetic Accessibility: The target compound’s dimethylamino groups are synthetically accessible via nucleophilic substitution on chlorotriazine precursors, similar to methods used for morpholino derivatives .
- Stability: Dimethylamino groups may confer greater oxidative stability than morpholino substituents, which are prone to metabolic demorpholinylation .
Biological Activity
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea is a complex organic compound with significant biological activity. Its unique structure combines a triazine ring with dimethylamino substitutions and a chlorophenyl urea moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and agricultural science.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It has a molecular weight of approximately 343.435 g/mol. The presence of the triazine ring and dimethylamino groups enhances its chemical reactivity and biological interactions.
The biological activity of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-chlorophenyl)urea is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to inhibition or activation of enzymatic pathways, thereby modulating biological processes.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The following sections detail specific biological activities observed in studies.
Anticancer Activity
Several studies have explored the anticancer potential of triazine-based compounds. For instance, derivatives of triazine have shown promising results in inhibiting tumor cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that triazine derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has indicated that similar compounds can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
- Research Findings : In vitro assays have shown that triazine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Inhibition of Enzymatic Activity
The ability to inhibit specific enzymes is another critical aspect of the biological activity of this compound. For example, some studies have focused on its potential as an acetylcholinesterase inhibitor.
- Study Results : Compounds with similar triazine structures have been reported to exhibit acetylcholinesterase inhibitory activity, which is relevant for therapeutic strategies against Alzheimer's disease .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
